molecular formula C12H10ClNO2 B2931194 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid CAS No. 702670-43-7

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid

Cat. No.: B2931194
CAS No.: 702670-43-7
M. Wt: 235.67
InChI Key: BKESYWSSTDKCLC-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid ( 702670-43-7) is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol. It is a derivative of pyrrole-2-carboxylic acid, a scaffold recognized for its significant role in medicinal chemistry and organic synthesis . As an N-substituted pyrrole building block, this compound is primarily valued in research for the synthesis and exploration of novel heterocyclic systems . The presence of both a carboxylic acid group and a chlorobenzyl moiety on the nitrogen atom of the pyrrole ring makes it a versatile intermediate for further functionalization, including cyclization reactions and the preparation of more complex molecular architectures such as pyrrolo[1,4]oxazinones and other fused heterocycles . The pyrrole-2-carboxylic acid core is a privileged structure found in various natural products and has been investigated for its relevance to numerous biological activities . While the specific biological mechanism of action for this particular derivative may not be fully characterized, related pyrrole-2-carboxylate structures are known to interact with enzymes like monomeric sarcosine oxidase, and pyrrole-containing compounds in general are frequently explored in antibacterial drug discovery campaigns . This compound is offered For Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]pyrrole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c13-10-5-2-1-4-9(10)8-14-7-3-6-11(14)12(15)16/h1-7H,8H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKESYWSSTDKCLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid can be synthesized through a multi-step process involving the formation of the pyrrole ring followed by the introduction of the 2-chlorobenzyl group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrole ring. The 2-chlorobenzyl group can then be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The chlorine atom on the benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

  • Oxidation products include carboxylic acid derivatives.
  • Reduction products include alcohols.
  • Substitution products depend on the nucleophile used.

Scientific Research Applications

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The bioactivity and physicochemical properties of pyrrole-2-carboxylic acid derivatives are highly dependent on substituents. Below is a comparative analysis of key analogs:

Compound Name Substituents/Modifications Molecular Formula Key Features/Applications Reference
1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid 2-Chlorobenzyl group at N1, -COOH at C2 C₁₂H₁₀ClNO₂ Potential antimicrobial agent; structural scaffold
1-(3-Chloro-4-methylphenyl)-1H-pyrrole-2-carboxylic acid 3-Chloro-4-methylphenyl at N1, -COOH at C2 C₁₂H₁₀ClNO₂ Increased hydrophobicity (logP = 3.2)
1-(4-Carboxybutyl)-4-(4-methylbenzyloxy)phenyl-1H-pyrrole-2-carboxylic acid (7b) 4-Carboxybutyl chain, methylbenzyloxy group C₂₄H₂₄NO₅ Antitubercular activity (MIC = 12.5 µg/mL)
1-Methyl-1H-pyrrole-2-carboxylic acid Methyl group at N1, -COOH at C2 C₆H₇NO₂ Simplified structure; used in synthesis
1-(2-Chlorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid Pyrazole core with thiophene and Cl groups C₁₄H₉ClN₂O₂S Dual heterocyclic system; potential enzyme inhibition

Key Observations :

  • Chain Length : Derivatives with extended carbon chains (e.g., 4-carboxybutyl in 7b) show improved antimycobacterial activity, likely due to enhanced interactions with hydrophobic enzyme pockets in Mycobacterium tuberculosis FabH .
  • Heterocyclic Fusion : Pyrazole-thiophene hybrids (e.g., ) exhibit distinct electronic properties, expanding applications in targeting diverse enzymes.

Physicochemical Properties

  • Hydrophobicity : The 3-chloro-4-methylphenyl analog (logP = 3.2) is more lipophilic than the 2-chlorobenzyl derivative, impacting bioavailability .
  • Polarity : Carboxylic acid groups enhance water solubility, while aryl/alkyl substituents counteract this via hydrophobic effects .
  • Thermal Stability : Melting points range widely; for example, 7b melts at 186–187°C, suggesting high crystallinity due to hydrogen bonding .

Biological Activity

1-(2-Chlorobenzyl)-1H-pyrrole-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural characteristics, which suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12_{12}H10_{10}ClNO2_2. The presence of the chlorobenzyl group and the pyrrole ring contributes to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research has indicated that derivatives of pyrrole-2-carboxylic acids exhibit antimicrobial properties. In particular, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, a structure-activity relationship (SAR) analysis revealed that modifications to the pyrrole ring can enhance activity against Mycobacterium tuberculosis (M. tuberculosis), with some derivatives showing minimum inhibitory concentrations (MIC) lower than 0.016 μg/mL .

Anticancer Properties

Pyrrole derivatives, including this compound, have been investigated for their anticancer potential. A notable study demonstrated that certain pyrrole-based compounds could disrupt microtubule dynamics, leading to apoptosis in cancer cells . The mechanism involves binding to the colchicine site on tubulin, thereby inhibiting cell proliferation and inducing cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can form hydrogen bonds with active site residues in enzymes or receptors, modulating their activity. Additionally, the chlorobenzyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Study on Antitubercular Activity

In a recent study evaluating a series of pyrrole-2-carboxamide derivatives, it was found that compounds with electron-withdrawing groups on the phenyl ring exhibited improved anti-TB activity compared to their counterparts . Specifically, this compound showed moderate activity against M. tuberculosis, suggesting that further optimization could yield more potent derivatives.

Evaluation of Cytotoxicity

A cytotoxicity assessment conducted on various cell lines indicated that while some pyrrole derivatives displayed significant anticancer activity, they also exhibited varying levels of toxicity towards non-cancerous cells . This highlights the importance of balancing efficacy and safety in drug development.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesAntimicrobial ActivityAnticancer Activity
This compoundPyrrole ring with chlorobenzyl groupModerateSignificant
3,5-Dibromo-4-(3,4-dimethoxyphenyl)-1H-pyrrole-2-carboxylic acidBromine substitutions enhance activityHighPotent
Indole-2-carboxamide derivativesIndole scaffold with varied substituentsVariableModerate

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